molecular formula C16H18N4O2 B11192708 5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(propan-2-yl)-1,2,4-oxadiazole

5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(propan-2-yl)-1,2,4-oxadiazole

Cat. No.: B11192708
M. Wt: 298.34 g/mol
InChI Key: NSEUUVZGTSCMHY-UHFFFAOYSA-N
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Description

2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylphenylhydrazine with an isocyanate derivative, followed by cyclization with a suitable reagent to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced derivatives with altered functional groups.

Scientific Research Applications

2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHYLPHENYL)-4-QUINOLINYL (2-METHYL-1-PIPERIDINYL)METHANONE: Shares structural similarities but differs in the quinoline ring.

    N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO (2,3-D)PYRIMIDIN-4-AMINE: Contains a thieno-pyrimidine ring instead of the oxadiazole ring.

Uniqueness

2-(3,4-DIMETHYLPHENYL)-5-{[3-(PROPAN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1,3,4-OXADIAZOLE is unique due to its specific oxadiazole ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H18N4O2/c1-9(2)15-17-13(22-20-15)8-14-18-19-16(21-14)12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3

InChI Key

NSEUUVZGTSCMHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C(C)C)C

Origin of Product

United States

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